4-Methoxy-2,5-dihydrothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,5-dihydrothiophene-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another approach involves the Michael-type addition of cyanothioacetamide to α-bromochalcones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,5-dihydrothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
4-Methoxy-2,5-dihydrothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,5-dihydrothiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dihydrothiophene-3-carbonitrile: This compound shares a similar thiophene ring structure but has an amino group instead of a methoxy group.
4-Methoxy-2,5-dihydrothiophene-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Methoxy-2,5-dihydrothiophene-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy and nitrile groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H7NOS |
---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
4-methoxy-2,5-dihydrothiophene-3-carbonitrile |
InChI |
InChI=1S/C6H7NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H2,1H3 |
InChI Key |
HBSHLXJYUZWGJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CSC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.